molecular formula C14H15ClN6 B12920971 9H-Purin-6-amine, 9-((3-aminophenyl)methyl)-2-chloro-N,N-dimethyl- CAS No. 115204-71-2

9H-Purin-6-amine, 9-((3-aminophenyl)methyl)-2-chloro-N,N-dimethyl-

Cat. No.: B12920971
CAS No.: 115204-71-2
M. Wt: 302.76 g/mol
InChI Key: OCFPWDSBAKIORA-UHFFFAOYSA-N
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Description

9-(3-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine is a synthetic organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine ring substituted with a 3-aminobenzyl group, a chlorine atom, and two N,N-dimethyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the cyclization of appropriate precursors such as formamidine and cyanamide under acidic conditions.

    Introduction of the 3-Aminobenzyl Group: The 3-aminobenzyl group can be introduced via a nucleophilic substitution reaction using 3-aminobenzyl chloride and the purine core.

    N,N-Dimethylation: The final step involves the N,N-dimethylation of the amine group using reagents such as formaldehyde and formic acid or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(3-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, alkoxides, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing certain functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

9-(3-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-(3-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzyl alcohol: Similar structure with a hydroxyl group instead of the purine ring.

    2-Chloro-N,N-dimethyl-9H-purin-6-amine: Lacks the 3-aminobenzyl group.

    9-Benzyl-2-chloro-N,N-dimethyl-9H-purin-6-amine: Similar structure but with a benzyl group instead of the 3-aminobenzyl group.

Uniqueness

9-(3-Aminobenzyl)-2-chloro-N,N-dimethyl-9H-purin-6-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

115204-71-2

Molecular Formula

C14H15ClN6

Molecular Weight

302.76 g/mol

IUPAC Name

9-[(3-aminophenyl)methyl]-2-chloro-N,N-dimethylpurin-6-amine

InChI

InChI=1S/C14H15ClN6/c1-20(2)12-11-13(19-14(15)18-12)21(8-17-11)7-9-4-3-5-10(16)6-9/h3-6,8H,7,16H2,1-2H3

InChI Key

OCFPWDSBAKIORA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=CC=C3)N)Cl

Origin of Product

United States

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